molecular formula C26H34N2O6 B11449435 3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11449435
M. Wt: 470.6 g/mol
InChI Key: KDVNIXAUVRVGPH-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxyethyl, dimethylamino, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethoxyethyl bromide, dimethylaminobenzaldehyde, and a suitable quinoline derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxyethyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism by which 3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Carboxylate Esters: Compounds like ethyl 4-aminobenzoate and methyl 3,4-dimethoxybenzoate have similar functional groups.

Uniqueness

What sets 3-(2-Ethoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate apart is its combination of functional groups and the resulting chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34N2O6

Molecular Weight

470.6 g/mol

IUPAC Name

3-O-(2-ethoxyethyl) 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C26H34N2O6/c1-7-33-12-13-34-26(31)21-16(3)27-19-14-15(2)20(25(30)32-6)24(29)23(19)22(21)17-8-10-18(11-9-17)28(4)5/h8-11,15,20,22,27H,7,12-14H2,1-6H3

InChI Key

KDVNIXAUVRVGPH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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